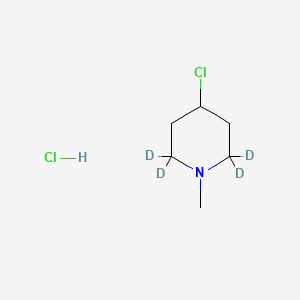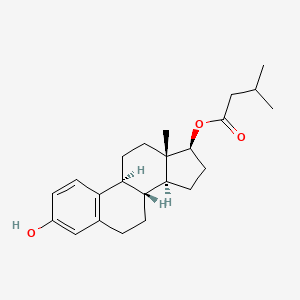
Estradiol 17-Isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol valerate, also known as Estradiol 17-Isovalerate, is used as a hormone replacement therapy for menopause symptoms and for treating advanced prostate cancer . It is a derivative of the primary female sex hormone, estradiol, and it crystallizes in the monoclinic space group .
Synthesis Analysis
A six-step synthesis of ent-17β-estradiol from readily accessible precursors has been described . The preparation of analogues with 2-alkyl substituents, double bond unsaturation in the C-ring, a cis C, D-ring fusion, and modified substituents at C 17 is also reported .Molecular Structure Analysis
The hormone estradiol 17β valerate undergoes a structural phase transition at 251.1 K on cooling . The crystalline structures of the low and room temperature phases were determined . These phases are related by a large conformational reorientation of the valerate chain .Chemical Reactions Analysis
The hormone estradiol 17β valerate undergoes a structural phase transition at 251.1 K on cooling . The crystalline structures of the low and room temperature phases were determined . These phases are related by a large conformational reorientation of the valerate chain .Physical And Chemical Properties Analysis
The biological function of steroidal estrogens is related to their electronic properties . An experimental charge density study has been carried out on 17α-estradiol and compared to similar studies on more potent estrogens .Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
Estradiol 17-Isovalerate, also known as 17β-estradiol, is extensively studied as an endocrine disruptor due to its release through natural pathways and widespread use in conventional medicine . It poses a significant threat to ecosystem health and is classified as micropollutants . This compound is emitted by various sources, such as animal and human excretions, hospital and veterinary clinic effluents, and treatment plants . In aquatic biota, it can cause issues ranging from the feminization of males to inhibiting plant growth . Technologies for remediating 17β-estradiol in water have been identified, revealing that materials like graphene oxides, nanocomposites, and carbonaceous materials are commonly used for adsorption .
Reproductive Biology
17α-Estradiol, a natural diastereoisomer of 17β-estradiol, can bind to estrogen receptors . Its biological activity is less than that of 17β-estradiol and is species and tissue specific . The mechanism of 17α-Estradiol hormonal response in rat sperm during their capacitation in vitro has been studied . The findings indicated that 17α-Estradiol in rat sperm did not trigger autocatalytic reaction, in contrast to the mouse sperm, and that the initiation of the hormone penetration through the sperm plasma membrane was substantially faster in rats .
Metabolic Studies
Estradiol-β-17 concentrations were found to be significantly greater during the luteal phase than the follicular phase . Results suggest a greater use of fat and reduced amount of carbohydrate usage during the luteal versus follicular phase, directly related to the change in resting estradiol-β-17 .
Wirkmechanismus
Target of Action
Estradiol 17-Isovalerate, a pro-drug ester of Estradiol, targets the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
Estradiol 17-Isovalerate enters target cells freely and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, regulate gene transcription, and lead to the formation of messenger RNA .
Biochemical Pathways
The catabolism of estrogens, such as 17β-estradiol, estrone, and estriol, involves a cluster of catabolic genes . The first enzyme of the pathway used to transform 17β-estradiol into estrone is encoded outside of the cluster . A CYP450 encoded by the edcA gene performs the second metabolic step, i.e., the 4-hydroxylation of estrone .
Pharmacokinetics
Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Result of Action
The downstream effects of Estradiol 17-Isovalerate within the body are due to its binding to the Estrogen Receptor . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .
Action Environment
The degradation of 17β-estradiol can be influenced by environmental factors . For instance, the presence of alternative carbon sources and their concentration levels can affect 17β-estradiol biodegradation . Moreover, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature supports the process .
Safety and Hazards
Estradiol 17-Isovalerate may have some safety concerns. For instance, it may cause severe skin burns and eye damage, skin irritation, allergic skin reaction, serious eye damage, and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation, drowsiness, or dizziness .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(2)12-22(25)26-21-9-8-20-19-6-4-15-13-16(24)5-7-17(15)18(19)10-11-23(20,21)3/h5,7,13-14,18-21,24H,4,6,8-12H2,1-3H3/t18-,19-,20+,21+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRWOQYVIKKJGV-RBRWEJTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747729 |
Source


|
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869627-83-8 |
Source


|
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




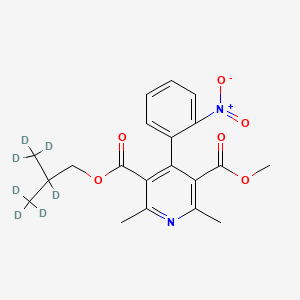
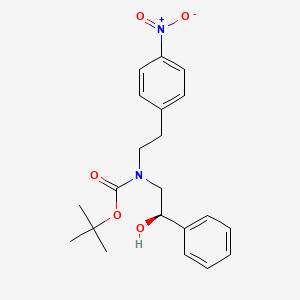

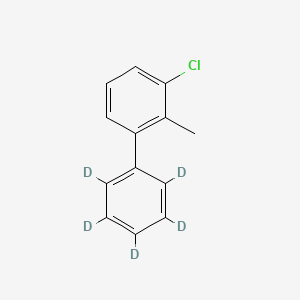

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)
